molecular formula C24H28N4O3 B11186345 7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11186345
M. Wt: 420.5 g/mol
InChI Key: XSLKUQDTISUIIG-UHFFFAOYSA-N
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Description

7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structural framework, which includes a pyrimido-triazinone core, substituted with benzyl, methoxyethyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimido[1,2-a][1,3,5]triazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzyl, methoxyethyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or nucleophilic substitution.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. Key considerations include optimizing reaction conditions (temperature, pressure, solvent choice) to maximize yield and minimize by-products. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Various substitution reactions, including nucleophilic and electrophilic substitutions, can modify the substituents on the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents, alkylating agents, and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with biological targets makes them candidates for treating various diseases.

Industry

Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

7-benzyl-3-(2-methoxyethyl)-1-(2-methoxyphenyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H28N4O3/c1-18-20(15-19-9-5-4-6-10-19)23(29)28-17-26(13-14-30-2)16-27(24(28)25-18)21-11-7-8-12-22(21)31-3/h4-12H,13-17H2,1-3H3

InChI Key

XSLKUQDTISUIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)CCOC)CC4=CC=CC=C4

Origin of Product

United States

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